molecular formula C7H4ClN3O B15250368 Pyrazolo[1,5-a]pyrazine-3-carbonylchloride

Pyrazolo[1,5-a]pyrazine-3-carbonylchloride

Cat. No.: B15250368
M. Wt: 181.58 g/mol
InChI Key: NPAWRKYUESPZOT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazine-3-carbonylchloride is a heterocyclic compound that features a fused ring system combining pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrazine-3-carbonylchloride typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrazine-3-carbonylchloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazolo[1,5-a]pyrazine-3-carboxylic acid, while reduction could produce a pyrazolo[1,5-a]pyrazine-3-methanol derivative .

Scientific Research Applications

Chemistry

In chemistry, pyrazolo[1,5-a]pyrazine-3-carbonylchloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with diverse chemical properties .

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It has shown promise in the development of new drugs targeting various diseases .

Medicine

In medicine, this compound derivatives are being investigated for their potential therapeutic effects, including anticancer and antimicrobial activities .

Industry

In industry, this compound is used in the development of new materials with specific properties, such as fluorescence and thermal stability .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrazine-3-carbonylchloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyrazine-3-carbonylchloride is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrazine-3-carbonyl chloride

InChI

InChI=1S/C7H4ClN3O/c8-7(12)5-3-10-11-2-1-9-4-6(5)11/h1-4H

InChI Key

NPAWRKYUESPZOT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)Cl)C=N1

Origin of Product

United States

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